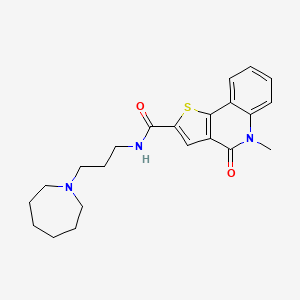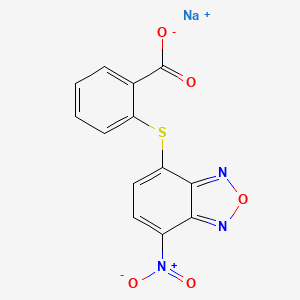
O,P'-滴滴涕
描述
邻对-滴滴涕: (1,1,1-三氯-2-(对氯苯基)-2-(邻氯苯基)乙烷) 是一种众所周知的氯代有机农药。 它是二氯二苯三氯乙烷 (DDT) 的一种异构体,在第二次世界大战期间被广泛用于控制疟疾和其他虫媒疾病 。 尽管邻对-滴滴涕非常有效,但它因其环境持久性和生物体内的生物累积而臭名昭著 .
科学研究应用
邻对-滴滴涕因其环境和生物效应而被广泛研究。 它的一些应用包括:
化学: 用作模型化合物,用于研究持久性有机污染物 (POPs) 在环境中的行为.
生物学: 研究其对野生动物和人类的内分泌干扰效应.
工业: 历史上用作农业和公共卫生项目的杀虫剂.
作用机理
邻对-滴滴涕的主要作用是作为内分泌干扰物。 它与雌激素受体结合,模拟天然激素的作用,干扰正常的激素功能 。 此外,邻对-滴滴涕已被证明可以抑制蛋白激酶 A (PKA) 的活化,从而影响基因表达和激素合成 .
作用机制
Target of Action
O,P’-DDT, a variant of the infamous pesticide DDT, is known to interact with several biological targets. It has been found to bind to the estrogen receptor (ER) in mammals, birds, and fish . This interaction with ERs suggests that O,P’-DDT can potentially interfere with normal hormone responses .
Mode of Action
The mode of action of O,P’-DDT is complex and multifaceted. It has been found to inhibit gene expression and prostaglandin synthesis in rat ovarian cells . Interestingly, these inhibitory effects were exerted independently of classical estrogen receptors (ERs) or G protein-coupled receptor 30 (GPR30). Instead, O,P’-DDT altered gene expression or hormone action via inhibiting the activation of protein kinase A (PKA), rather than protein kinase C (PKC) .
Biochemical Pathways
O,P’-DDT affects several biochemical pathways. It has been found to suppress the expression of ovarian genes and production of prostaglandin E2 (PGE2) . The compound also interferes with the PKA catalytic subunit , which plays a crucial role in various cellular processes.
Pharmacokinetics
The pharmacokinetics of O,P’-DDT are influenced by its lipophilic nature and chemical stability . It tends to bioaccumulate in the fat stores of animals and humans . The compound’s poor water solubility and large volume of distribution contribute to its variable oral absorption and bioavailability .
Result of Action
The action of O,P’-DDT results in a range of molecular and cellular effects. Exposure to low concentrations of O,P’-DDT alters gene expression and hormone synthesis . This implies that the current exposure levels of O,P’-DDT observed in the population likely pose a health risk to female reproduction .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of O,P’-DDT. The compound’s persistence in the environment and its tendency for bioaccumulation cause a ubiquitous contamination of nearly all environmental compartments . Changes and shifts in O,P’-DDT ratios have been observed, indicating a general isomer-specific differentiation during DDT metabolism .
生化分析
Biochemical Properties
O,P’-Ddt interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found that anaerobic biodegradation leads to different ratios of O,P’-Ddt . The O,P’-Ddt isomer exhibits stronger estrogenic effects compared to the P,P’-Ddt .
Cellular Effects
The effects of O,P’-Ddt on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, O,P’-Ddt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O,P’-Ddt change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of O,P’-Ddt vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
O,P’-Ddt is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Ddt is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of O,P’-Ddt and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 邻对-滴滴涕的合成涉及氯醛 (三氯乙醛) 与氯苯在硫酸存在下的反应。 反应通过形成氯醛水合物中间体进行,然后与氯苯反应形成邻对-滴滴涕 .
工业生产方法: 邻对-滴滴涕的工业生产遵循类似的合成路线,但规模更大。 反应通常在大型反应器中进行,并控制温度和压力条件,以优化产率和纯度 .
化学反应分析
反应类型: 邻对-滴滴涕经历几种类型的化学反应,包括:
氧化: 邻对-滴滴涕可以被氧化形成邻对-滴滴醚 (1,1-二氯-2,2-双(对氯苯基)乙烯),这是一种主要的降解产物.
常用试剂和条件:
主要产物:
氧化: 邻对-滴滴醚
还原: 邻对-滴滴
取代: 根据所用亲核试剂的不同,各种取代衍生物.
相似化合物的比较
类似化合物:
对对-滴滴涕: DDT 的另一种异构体,被更广泛地研究和使用。
邻对-滴滴醚: 邻对-滴滴涕的降解产物,具有类似的环境持久性。
邻对-滴滴 : 邻对-滴滴涕的还原产物,具有相似的化学性质.
独特性: 邻对-滴滴涕的独特性在于其对雌激素受体的特定结合亲和力及其与其他 DDT 异构体相比独特的降解途径 。 其环境持久性和生物累积也使其成为环境研究中备受关注的化合物 .
属性
IUPAC Name |
1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022345 | |
| Record name | o,p'-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789-02-6 | |
| Record name | o,p′-DDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=789-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o,p'-DDT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O,P'-DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o,p'-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2,o,p'-pentachloroethylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4K93Z1TBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















